molecular formula C23H19N3O2 B165132 2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine CAS No. 128249-70-7

2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine

Cat. No. B165132
M. Wt: 369.4 g/mol
InChI Key: HLHBIMJNCKZZQO-SFTDATJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine” is a chemical compound with the molecular formula C23H19N3O2 . It is often used as a chiral ligand in various chemical reactions .


Molecular Structure Analysis

The molecular structure of “2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine” is complex, with a molecular weight of 369.42 . The InChI key is HLHBIMJNCKZZQO-SFTDATJTSA-N .


Physical And Chemical Properties Analysis

“2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine” has a melting point of 171-175 °C (lit.) . Its optical activity is [α]22/D 187°, c = 1 in methylene chloride . It is insoluble in water .

Scientific Research Applications

Solid-Phase Synthesis and Catalytic Applications

2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine, commonly known as Pybox, has been synthesized using solid-phase methods, enhancing efficiency in production. This method is significant for heterogeneously catalyzed asymmetric additions in organic chemistry, such as the addition of alkynes to imines, with noted enantioselectivity when using substituted oxazolines (Weissberg, Halak, & Portnoy, 2005).

Asymmetric Hydrosilylation of Ketones

Pybox ligands have been employed in rhodium-catalyzed asymmetric hydrosilylation of ketones, showcasing excellent enantioselectivity. The research demonstrated how remote substituents can significantly impact the catalytic activity of rhodium catalysts, highlighting Pybox’s versatility in catalysis (Ghoshal et al., 2010).

Lanthanide-based Catalysts for Enantioselective Reactions

The ligand has been shown to be effective in creating lanthanide-based catalysts for various enantioselective reactions, including Diels-Alder and Mukaiyama-Michael reactions. The study highlighted the ability to obtain opposite enantiomers by simply changing the lanthanide cation, showcasing the ligand's flexibility (Desimoni et al., 2005).

Synthesis of Functionalized Ligands

The compound's derivatives have been synthesized for functional applications, such as creating optically active ligands for organic reactions. This research expands the scope of Pybox in synthetic organic chemistry (Schulz & Christoffers, 2013).

Enhancing Emission Efficiency of Lanthanide Complexes

Studies have explored how the aromatic substituents on Pybox sensitizers affect the emission efficiency of EuIII and TbIII complexes. Such research contributes to the development of luminescent materials and sensors (de Bettencourt-Dias, Rossini, & Sobrinho, 2020).

Catalysis in Alkene Epoxidation

Pybox ligands have been incorporated into ruthenium–pyridinedicarboxylate complexes, demonstrating catalytic activity in alkene epoxidation. This illustrates the potential of Pybox in asymmetric induction and catalysis (Nishiyama & Motoyama, 1997).

Polymerization Activity

The compound has also been utilized in chromium(III) complexes for catalyzing ethylene homopolymerization and copolymerization. This use in polymer science indicates its broad applicability in material synthesis (Esteruelas et al., 2002).

Safety And Hazards

The compound has hazard statements H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

(4R)-4-phenyl-2-[6-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-3-8-16(9-4-1)20-14-27-22(25-20)18-12-7-13-19(24-18)23-26-21(15-28-23)17-10-5-2-6-11-17/h1-13,20-21H,14-15H2/t20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHBIMJNCKZZQO-SFTDATJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=NC(=CC=C2)C3=NC(CO3)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N=C(O1)C2=NC(=CC=C2)C3=N[C@@H](CO3)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370443
Record name 2,6-Bis(4R)(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine

CAS RN

128249-70-7
Record name Ph-pybox, (R,R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128249707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Bis(4R)(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R,R)-2,6-Bis(4-phenyl-2-oxazolin-2-yl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PH-PYBOX, (R,R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/555PN397NX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine
Reactant of Route 2
2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine
Reactant of Route 3
Reactant of Route 3
2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine
Reactant of Route 4
2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine
Reactant of Route 5
2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine
Reactant of Route 6
2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine

Citations

For This Compound
32
Citations
X Zhang, T Wang, X Qin, Z Zhang, Y Sun… - Progress in …, 2017 - Wiley Online Library
Ionic liquid (IL)‐based lanthanide luminescent materials with luminescent downshifting properties are beneficial for enhancing the photovoltaic energy conversion efficiency (η pv ) of …
Number of citations: 31 onlinelibrary.wiley.com
LM Bishop, RE Roberson, RG Bergman, D Trauner - Synthesis, 2010 - thieme-connect.com
Hexatriene substrates substituted in the 2-position with carbonyl groups were studied in the context of catalytic 6p electrocyclizations. The nature of the carbonyl group and the …
Number of citations: 17 www.thieme-connect.com
B Karimi, D Elhamifar, O Yari… - … A European Journal, 2012 - Wiley Online Library
The preparation and characterization of a set of periodic mesoporous organosilicas (PMOs) that contain different fractions of 1,3‐bis(3‐trimethoxysilylpropyl)imidazolium chloride (…
J Ma, D Yang, X Song, Y Wang - Journal of Luminescence, 2019 - Elsevier
Lanthanide complex-based luminescent organic-inorganic hybrid materials are highly interesting for a broad range of application fields. The combination of lanthanide complexes with …
Number of citations: 6 www.sciencedirect.com
D Yang, H Liang, Y Liu, M Hou, L Kan, Y Yang… - Dalton …, 2020 - pubs.rsc.org
The spectral mismatch between the distribution of sunlight (AM1.5G) and crystalline silicon (c-Si) solar cells is one of the most important limiting factors of the conversion efficiency of …
Number of citations: 18 pubs.rsc.org
KJH Allen - 2014 - dspace.library.uvic.ca
A series of lanthanide complexes, {[CpCo(P=O(OR)2)3]2Ln(H2O)x}+Cl- (Ln = Nd, Eu, Tb, Yb; R = Et, Ph), (Kläui)2Ln, were prepared. The related complex {[CpCo(P=O(OPh)2)3]2Yb}+ […
Number of citations: 2 dspace.library.uvic.ca
B Doistau, JR Jiménez, C Piguet - Frontiers in chemistry, 2020 - frontiersin.org
Chiral molecules are essential for the development of advanced technological applications in spintronic and photonic. The best systems should produce large circularly polarized …
Number of citations: 69 www.frontiersin.org
CM Chan - 2019 - theses.lib.polyu.edu.hk
The development of catalytic CN bonds formation is one of the major research topics in synthetic chemistry owing to the ubiquity of amino groups in natural products, synthetic …
Number of citations: 2 theses.lib.polyu.edu.hk
CCL Pereira, JM Carretas, B Monteiro, JP Leal - Molecules, 2021 - mdpi.com
Searching in the Web of Knowledge for “ionic liquids” AND “luminescence” AND “lanthanide”, around 260 entries can be found, of which a considerable number refer solely or primarily …
Number of citations: 5 www.mdpi.com
P Ren - 2012 - infoscience.epfl.ch
Transition-metal-catalyzed CC coupling reactions have been extensively studied in the past three decades. These reactions have become invaluable to fundamental research and …
Number of citations: 3 infoscience.epfl.ch

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.